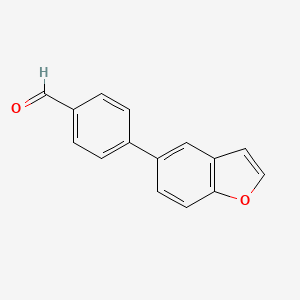

4-(Benzofuran-5-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(1-benzofuran-5-yl)benzaldehyde |

InChI |

InChI=1S/C15H10O2/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-10H |

InChI Key |

UAIMJMLMPPJZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Benzofuran 5 Yl Benzaldehyde Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(benzofuran-5-yl)benzaldehyde analogues. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. For a compound like this compound, distinct signals corresponding to the aldehyde proton, and the protons on the benzofuran (B130515) and benzaldehyde (B42025) rings are expected.

The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.1 ppm. For example, the aldehyde proton in 4-acetylbenzaldehyde (B1276866) appears at δ 10.12 ppm, and in 4-(1H-pyrrol-1-yl)benzaldehyde, it is observed at δ 9.98 ppm. rsc.org

The aromatic protons on the benzaldehyde ring, being part of an AA'BB' spin system, would typically appear as two distinct doublets. The protons ortho to the aldehyde group are expected around δ 7.9-8.1 ppm, while the protons meta to the aldehyde would resonate around δ 7.5-7.8 ppm. This pattern is seen in analogues like 4-chlorobenzaldehyde, where the ortho protons are at δ 7.82 ppm and meta protons are at δ 7.51 ppm. rsc.org

The protons of the benzofuran moiety also give characteristic signals. The protons on the furan (B31954) ring (at positions 2 and 3) and the benzene (B151609) ring of the benzofuran system will have distinct chemical shifts, which are influenced by the substitution pattern. In related benzofuran derivatives, these aromatic protons typically resonate in the range of δ 7.0 to 8.0 ppm. cuestionesdefisioterapia.com

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde Analogues

| Compound | Functional Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| 4-Acetylbenzaldehyde | 10.12 (s, 1H, CHO) | 8.11 (d, 2H), 7.99 (d, 2H) |

| 4-Chlorobenzaldehyde | 9.98 (s, 1H, CHO) | 7.82 (d, 2H), 7.51 (d, 2H) |

| 4-(Trifluoromethyl)benzaldehyde | 10.11 (s, 1H, CHO) | 8.02 (d, 2H), 7.82 (d, 2H) |

| 3-Formyl-[1,1'-biphenyl]-4-yl acetate | 10.14 (s, 1H, CHO) | 8.18 (d, 1H), 8.04 (dd, 1H), 7.74 (d, 2H), 7.51 (t, 2H), 7.43 (t, 1H), 7.40 (d, 1H) |

Data sourced from various studies on substituted benzaldehydes. rsc.orgmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct resonance.

The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing between δ 190 and 193 ppm. docbrown.info For instance, the aldehyde carbon in 4-acetylbenzaldehyde resonates at δ 191.8 ppm, and in 4-(trifluoromethyl)benzaldehyde, it is found at δ 191.1 ppm. rsc.org The chemical shift for the aldehyde carbon in benzaldehyde itself is around δ 192.3 ppm. docbrown.info

The quaternary carbons and the protonated carbons of the aromatic rings appear in the range of δ 110 to 160 ppm. The specific assignments for the benzofuran and benzaldehyde rings can be complex due to the number of signals in this region. The carbon attached to the oxygen in the benzofuran ring is typically found at a lower field (around δ 145-155 ppm) compared to other aromatic carbons. rsc.org In analogues, the carbon atoms of the benzaldehyde ring show predictable shifts based on the substituent. The carbon to which the aldehyde is attached (C1) resonates around δ 136-139 ppm, while the other ring carbons appear at slightly higher fields. docbrown.inforsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Benzaldehyde Analogues

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic & Other Carbons (δ, ppm) |

|---|---|---|

| Benzaldehyde | 192.3 | 136.5, 134.4, 129.7, 129.0 |

| 4-Acetylbenzaldehyde | 191.8 | 197.6, 141.3, 139.2, 130.0, 129.0, 27.1 |

| 4-Chlorobenzaldehyde | 191.0 | 141.1, 134.8, 131.0, 129.6 |

| 4-(Trifluoromethyl)benzaldehyde | 191.1 | 138.7, 135.6 (q), 129.9, 126.1 (q), 123.5 (q) |

Data compiled from studies on benzaldehyde and its derivatives. rsc.orgdocbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity between the benzofuran and benzaldehyde moieties, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the benzofuran and benzaldehyde rings, confirming the substitution patterns through the observation of cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their attached, and often already assigned, protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the connectivity of quaternary carbons and for confirming the link between the benzofuran and benzaldehyde rings. For instance, correlations would be expected between the protons on one ring and the carbons of the other ring across the C-C bond that joins them. Key HMBC correlations would also be observed between the aldehyde proton and the carbons of the benzaldehyde ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of a molecular formula, which serves as a crucial piece of evidence in structural confirmation. For this compound (C₁₅H₁₀O₂), the calculated exact mass would be a key parameter for verification. mdpi.com

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Both ESI and EI are common ionization methods used in mass spectrometry, each providing different types of information.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. rsc.orgmdpi.com It is particularly useful for confirming the molecular weight of the parent compound. For analogues, ESI-MS is frequently used to report the found mass, which is then compared to the calculated mass to confirm the elemental composition. mdpi.com

Electron Impact (EI): This is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the aldehyde group (loss of -CHO) and fragmentation of the benzofuran ring system, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound analogues will be dominated by several key absorptions:

Aldehyde C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde is expected in the region of 1690-1715 cm⁻¹. For aromatic aldehydes like benzaldehyde, this peak is typically observed around 1705 cm⁻¹. chemicalbook.com

Aldehyde C-H Stretch: Two characteristic, but weaker, bands for the aldehyde C-H stretch are typically found around 2850 cm⁻¹ and 2750 cm⁻¹. chemicalbook.com The presence of the band around 2750 cm⁻¹ is a particularly good indicator of an aldehyde functional group.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Stretch: These bands typically appear above 3000 cm⁻¹.

Benzofuran C-O-C Stretch: The ether linkage within the benzofuran ring will give rise to characteristic C-O-C stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Benzaldehyde Analogues

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H Stretch | 2800 - 2900 and 2700 - 2780 | Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C Ether Stretch | 1000 - 1300 | Medium to Strong |

Data compiled from general IR spectroscopy tables and studies on benzaldehyde. researchgate.netorientjchem.org

X-ray Crystallography for Single-Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the molecule's conformation and intermolecular interactions within the crystal lattice. For novel this compound analogues, obtaining a single crystal suitable for diffraction analysis is a critical step in their unequivocal characterization.

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. Software programs such as SHELXS and SHELXL are commonly used for structure solution and refinement. mdpi.com

In another example, the crystal structure of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated, showing π–π stacking interactions between the benzofuran and triazole rings of adjacent molecules. mdpi.com These detailed structural insights are crucial for understanding the compound's physical properties and for structure-activity relationship (SAR) studies in medicinal chemistry.

Below is a table summarizing the crystallographic data obtained for the analogue, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. asianpubs.orgresearchgate.net

Table 1: Crystallographic Data for a Benzofuran Analogue

| Parameter | Value |

|---|---|

| Compound | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester |

| Formula | C₁₅H₁₂N₂O₇ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Following synthesis, the purity of this compound analogues must be rigorously assessed. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for this purpose. They are used to separate the target compound from unreacted starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, a category into which many benzofuran derivatives fall. nih.gov The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For benzaldehyde derivatives, reversed-phase HPLC is very common. nih.govgoogle.com In this mode, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. nih.govgoogle.comresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer), is often employed to achieve optimal separation of all components. nih.gov

Detection is typically performed using a UV detector, as the benzofuran and benzaldehyde moieties are strong chromophores. nih.govgoogle.com For enhanced sensitivity, a fluorescence detector can be used, sometimes requiring pre- or post-column derivatization of the aldehyde group. nih.govrsc.org The combination of HPLC with mass spectrometry (HPLC-MS) is a powerful variant that provides mass information for each separated peak, aiding in the identification of impurities. nih.gov

Table 2: Typical HPLC Conditions for Benzaldehyde Analogue Analysis

| Parameter | Description |

|---|---|

| Stationary Phase/Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile/methanol) nih.govgoogle.com |

| Flow Rate | 1.0 mL/min nih.govgoogle.com |

| Temperature | Ambient or controlled (e.g., 30-40 °C) nih.govgoogle.com |

| Detection | UV at ~240-250 nm or Fluorescence (Ex/Em specific to derivative) nih.govgoogle.com |

Gas Chromatography (GC)

Gas chromatography is suitable for compounds that are volatile and thermally stable. nih.gov The separation is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a high-boiling-point liquid coated on the inside of a capillary column.

While many complex benzofuran derivatives may not be suitable for GC due to low volatility or thermal decomposition, simpler analogues can be analyzed by this method. researchgate.net A significant challenge can be the thermal decomposition of analytes in the high-temperature injection port. nih.gov This can be overcome by using specialized techniques like temperature-programmable on-column injection, which introduces the sample into the column at a lower temperature, minimizing degradation. nih.gov Detection is commonly achieved with a Flame Ionization Detector (FID) or, for greater specificity and identification capabilities, a Mass Spectrometer (GC-MS). nih.govnih.gov

Table 3: General Gas Chromatography (GC) Parameters

| Parameter | Description |

|---|---|

| Column Type | Fused silica capillary column (e.g., coated with OV-101 or similar) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injection Method | Split/Splitless or Temperature-Programmable On-Column nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chemical Reactivity and Derivatization Strategies of the 4 Benzofuran 5 Yl Benzaldehyde Scaffold

Transformations at the Aldehyde Functionality

The aldehyde group is a cornerstone of the reactivity of 4-(benzofuran-5-yl)benzaldehyde, providing a gateway to numerous functional group interconversions and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-(benzofuran-5-yl)benzoic acid. This transformation is a fundamental step in the synthesis of various derivatives. For instance, the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid has been reported, highlighting the utility of the carboxylic acid intermediate. mdpi.com

Reduction Reactions to Alcohols and Alkanes

The aldehyde can be reduced to either an alcohol or a methyl group. Reduction to the corresponding benzyl (B1604629) alcohol, [4-(benzofuran-5-yl)phenyl]methanol, provides a precursor for further reactions such as ether or ester formation. More vigorous reduction conditions can lead to the complete reduction of the aldehyde to a methyl group, yielding 5-(4-methylphenyl)benzofuran.

Condensation Reactions for Schiff Base Formation and Imine Derivatives

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. These compounds, containing a C=N double bond, are valuable intermediates in organic synthesis and have been investigated for their biological activities. researchgate.netnih.govresearchgate.netyoutube.com The formation of Schiff bases is typically achieved through the condensation of an aldehyde with a primary amine, often with acid or base catalysis. nih.govyoutube.comgoogle.com For example, new benzofuran (B130515) derivatives have been synthesized by reacting hydrazine (B178648) derivatives with various substituted benzaldehydes. cuestionesdefisioterapia.com Similarly, the condensation of benzaldehyde (B42025) with meta-nitroaniline in ethanol (B145695) with acetic acid yields a Schiff base. researchgate.net

Knoevenagel, Wittig, and Horner-Wadsworth-Emmons Olefination Reactions

These classic carbon-carbon bond-forming reactions are instrumental in extending the carbon framework of this compound.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. nih.govnih.govmdpi.comsphinxsai.comresearchgate.net This method is widely used to synthesize α,β-unsaturated carbonyl compounds and other important intermediates. nih.govsphinxsai.com For instance, the reaction of benzaldehyde derivatives with malononitrile can be catalyzed by bifunctional heterogeneous catalysts under mild conditions. nih.gov

Wittig Reaction : The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. stackexchange.comudel.edumasterorganicchemistry.comyoutube.comresearchgate.net This reaction is highly versatile, allowing for the formation of both E and Z-alkenes depending on the nature of the ylide. stackexchange.com The reaction proceeds through a betaine (B1666868) intermediate which then forms an oxaphosphetane that collapses to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comyoutube.com This reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.orgyoutube.com

Table 1: Olefination Reactions of Aldehydes

| Reaction Name | Reagent | Product Type | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated compound | Base-catalyzed; forms C=C bonds. nih.govsphinxsai.com |

| Wittig Reaction | Phosphorus ylide | Alkene | Forms C=C bonds; stereoselectivity depends on ylide. stackexchange.commasterorganicchemistry.com |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-Alkene (typically) | Higher nucleophilicity of reagent; easy byproduct removal. wikipedia.orgorganic-chemistry.org |

Cyclocondensation Reactions with Nitrogen and Sulfur Heterocycles

The aldehyde functionality of this compound can participate in cyclocondensation reactions with various binucleophilic reagents to construct new heterocyclic rings. For example, reaction with compounds containing both nitrogen and sulfur nucleophiles can lead to the formation of thiazole (B1198619) derivatives. In one study, 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines were synthesized in a one-pot reaction involving 2-bromoacetylbenzofuran, an aniline, and phenyl isothiocyanate. mdpi.com Another example involves the condensation of a benzofuran-pyrazole aldehyde with cyanoacetohydrazide to form a diaminopyridone derivative, which serves as a building block for further heterocyclic synthesis. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzofuran Rings

Both the phenyl and benzofuran rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The benzofuran ring system itself is known to undergo electrophilic substitution, with the position of attack being influenced by the existing substituents and the nature of the electrophile. researchgate.netstackexchange.com

The reactivity of the benzofuran ring towards electrophiles is well-documented. researchgate.net For instance, Friedel-Crafts acylation of benzofuran derivatives can occur, leading to the introduction of acyl groups onto the ring. researchgate.net The regioselectivity of these substitutions is a key consideration, with attack at the 2- and 3-positions of the benzofuran ring being common. stackexchange.com The presence of the aldehyde-substituted phenyl group at the 5-position will influence the regiochemical outcome of further substitutions on the benzofuran nucleus. Similarly, the phenyl ring can undergo electrophilic substitution, with the directing effects of the benzofuranyl and aldehyde groups determining the position of the incoming electrophile.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

In the context of this compound, the potential for SNAr reactions is primarily associated with the benzaldehyde ring rather than the benzofuran core. The aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group. If a suitable leaving group, such as a halogen (e.g., F, Cl), were present at the ortho or para position relative to the aldehyde, the ring would be activated towards nucleophilic attack. For instance, a hypothetical derivative like 4-(benzofuran-5-yl)-2-fluorobenzaldehyde would be a candidate for SNAr, where a nucleophile could displace the fluoride (B91410) ion.

Conversely, the benzofuran ring system is inherently electron-rich, making it generally unreactive towards nucleophilic attack unless strongly activated by multiple electron-withdrawing substituents, which is not the case here. rsc.org The primary reactivity of the benzofuran core is towards electrophiles. rsc.orgresearchgate.net Therefore, derivatization of the this compound scaffold via SNAr would strategically focus on modifications of the phenyl ring of the benzaldehyde portion, assuming an appropriately substituted precursor is used.

Regioselective Functionalization of the Benzofuran Core

The functionalization of the benzofuran core in this compound is dictated by the principles of electrophilic aromatic substitution. The benzofuran ring is electron-rich, and theoretical considerations suggest that electrophilic attack should preferentially occur at the C2 position, and to a lesser extent, the C3 position. rsc.org This is a well-established reactivity pattern for benzofuran derivatives. researchgate.net

Common electrophilic substitution reactions that could be applied to the benzofuran moiety include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or bromine can introduce halogen atoms onto the benzofuran ring, typically at the C2 or C3 positions. researchgate.net

Formylation: Vilsmeier-Haack type reactions (using DMF and POCl₃) can introduce an additional aldehyde group, most likely at the C2 position of the benzofuran ring. researchgate.net

Acylation: Friedel-Crafts acylation can introduce a ketone functionality. The regioselectivity would again favor the C2 position. researchgate.net

The substituent at the C5 position—the 4-formylphenyl group—is expected to have a modest electronic influence on the regioselectivity of these reactions. However, the inherent reactivity of the furan (B31954) ring within the benzofuran system is the dominant directing factor. More advanced, metal-catalyzed cross-coupling reactions or directed metalation strategies could potentially achieve functionalization at other positions, such as C4 or C6, which are typically less accessible. researchgate.net For instance, rhodium-catalyzed methods have been developed for the selective construction of C4-substituted benzofurans from specific precursors. researchgate.net

Synthesis of Hybrid Molecules Incorporating Other Pharmacophoric Units

The this compound scaffold is an excellent starting point for the synthesis of hybrid molecules, where the benzofuran unit is combined with other pharmacophores to create novel chemical entities with potential biological activity. The aldehyde group is a versatile functional handle for a wide array of chemical transformations.

One primary strategy involves condensation reactions. The aldehyde can react with various nitrogen-based nucleophiles to form C=N double bonds, leading to a diverse range of derivatives:

Schiff Bases and Imines: Reaction with primary amines yields imines.

Hydrazones: Condensation with hydrazines or substituted hydrazines produces hydrazones. These are common intermediates for synthesizing heterocyclic systems like pyrazoles. cuestionesdefisioterapia.commdpi.com

Oximes: Reaction with hydroxylamine (B1172632) leads to the formation of oximes.

A notable example of this strategy is the synthesis of complex benzofuran-triazole hybrids. In one study, benzaldehyde analogues were used as key building blocks. nih.gov The aldehyde functionality was elaborated through multi-step sequences to incorporate a 1,2,3-triazole moiety, a well-known pharmacophore. This highlights how the aldehyde group can serve as a linchpin for connecting the benzofuran core to other heterocyclic systems using methodologies like click chemistry. researchgate.netnih.gov

The aldehyde group also participates in various carbon-carbon bond-forming reactions, further expanding the possibilities for creating hybrid structures:

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, which can then be further functionalized.

Henry Reaction: A base-catalyzed reaction with a nitroalkane to form a β-hydroxy nitroalkane, which is a versatile intermediate for further synthesis. researchgate.net

Aldol (B89426) and Claisen-Schmidt Condensations: Reaction with ketones or other enolizable carbonyl compounds can build larger, conjugated systems.

Through these derivatization strategies, the this compound scaffold can be readily incorporated into larger, more complex molecules. Researchers have successfully created hybrids of benzofuran with piperazine, pyrazole, thiazole, and triazine, among others, to explore new therapeutic agents for a range of applications including anticancer and anti-inflammatory activities. nih.govresearchgate.netnih.govmdpi.com

Computational Chemistry and Molecular Modeling of 4 Benzofuran 5 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations provide profound insights into the electronic distribution and energetic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Table 1: Representative DFT-Calculated Geometric Parameters for a Benzofuran-Phenyl Structure

| Parameter | Bond/Atoms Involved | Calculated Value (Å or °) |

| Bond Length | C-O (furan) | ~1.37 |

| Bond Length | C=C (furan) | ~1.36 |

| Bond Length | C-C (inter-ring) | ~1.46 |

| Bond Angle | C-O-C (furan) | ~106 |

| Dihedral Angle | Phenyl-Benzofuran | ~0.3 |

Note: The values presented are representative for a generic benzofuran-phenyl system based on published data for similar compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com

For benzofuran (B130515) derivatives, DFT calculations have been employed to determine these FMO energies. ajchem-a.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. In various substituted benzofuran systems, both the HOMO and LUMO are often delocalized across the conjugated framework. The introduction of different substituents on the benzofuran or the phenyl ring can significantly influence the energies of these orbitals and, consequently, the electronic properties of the molecule.

Table 2: Representative FMO Analysis Data for a Benzofuran Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

Note: These values are typical for benzofuran derivatives as reported in computational studies and serve as a general reference.

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and provide insights into the electronic transitions and vibrational modes of the molecule.

For various organic compounds, including those with structures analogous to 4-(Benzofuran-5-yl)benzaldehyde, TD-DFT has been successfully used to calculate the absorption wavelengths in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.zaresearchgate.net Similarly, DFT calculations can predict the vibrational frequencies in the IR spectrum, which are associated with the stretching and bending of chemical bonds. scielo.org.za The calculated chemical shifts in NMR spectroscopy also provide valuable information about the chemical environment of the different nuclei within the molecule. researchgate.net While specific predicted spectra for this compound are not available, the methodologies have been well-established for related heterocyclic systems.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in a given environment.

For benzofuran-based compounds and other structurally related molecules, MD simulations have been employed to understand their dynamic behavior and stability, particularly when interacting with biological macromolecules. nih.govresearchgate.netnih.gov These simulations can reveal how the molecule fluctuates around its minimum energy conformation and can identify stable conformational states. The root-mean-square deviation (RMSD) of the atomic positions over the simulation time is often used to assess the stability of the molecule's conformation. A stable complex is typically characterized by a low and converging RMSD value. Such studies are crucial for understanding how a ligand might adapt its shape to fit into a binding site.

In Silico Ligand-Target Interaction Studies

Understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is a cornerstone of drug discovery. In silico methods like molecular docking provide a means to predict and analyze these interactions.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jazindia.com In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

Numerous studies have reported the molecular docking of benzofuran derivatives against a variety of biological targets, including those involved in cancer and inflammation. For instance, benzofuran hybrids have been docked into the active sites of enzymes like α-glucosidase and proteins such as the HIV-1 reverse transcriptase. nih.govatmiyauni.ac.innih.gov These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. The binding affinity is often estimated through a scoring function, which provides a measure of the strength of the interaction. While no specific docking studies featuring this compound have been published, the benzofuran scaffold is a common feature in molecules that show promising binding to various anticancer and anti-inflammatory targets. nih.govresearchgate.netresearchgate.netnih.gov

Table 3: Potential Biological Targets for Benzofuran Derivatives Investigated through Molecular Docking

| Biological Target | Therapeutic Area | Key Interacting Residues (Example) |

| α-Glucosidase | Diabetes | Asp349, Asp214, Arg439 |

| HIV-1 Reverse Transcriptase | Antiviral | - |

| Extracellular signal-regulated kinase 2 (ERK2) | Cancer | - |

| Fibroblast growth factor receptor 2 (FGFR2) | Cancer | - |

| Cyclooxygenase-2 (COX-2) | Inflammation | - |

Note: This table lists potential targets for benzofuran derivatives based on published docking studies of analogous compounds. The specific interactions would vary for this compound.

Binding Energy Calculations and Interaction Hotspot Identification

The biological activity of a compound is intrinsically linked to its ability to bind to a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode and affinity of a ligand, such as this compound, within the active site of a receptor.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, this compound, is then computationally placed into the binding site of the protein. Sophisticated algorithms then explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.

The binding energy is a composite of several intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the benzofuran ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. The aldehyde group, being a polar functional group, is capable of forming hydrogen bonds with suitable donor or acceptor residues, such as serine, threonine, or histidine.

Interaction hotspot identification involves pinpointing the key amino acid residues within the binding pocket that contribute most significantly to the binding affinity. These hotspots are critical for the stability of the ligand-protein complex and are often the focus of further optimization efforts in drug design. For instance, a hypothetical docking study of this compound with a target protein might reveal the following interactions and binding energies for a series of its derivatives.

| Compound | Derivative (R-group) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | H (this compound) | -7.5 | Phe28, Trp112, Ser95 | π-π stacking, Hydrogen bond |

| 2 | 4-OCH₃ | -8.2 | Phe28, Trp112, Ser95, Met30 | π-π stacking, Hydrogen bond, Hydrophobic |

| 3 | 4-Cl | -7.9 | Phe28, Trp112, Ser95, Leu88 | π-π stacking, Hydrogen bond, Halogen bond |

| 4 | 4-NO₂ | -7.1 | Phe28, Trp112, Ser95, Asn98 | π-π stacking, Hydrogen bond, Electrostatic |

This table is for illustrative purposes and the data is hypothetical.

Such data allows medicinal chemists to understand how different substituents on the benzaldehyde (B42025) ring influence binding affinity and interactions, thereby guiding the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds before their synthesis, thus saving time and resources.

To develop a QSAR model for an analogue series of this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Commonly used descriptors in QSAR studies include:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges, which describe the electronic environment of the molecule.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and molecular volume, which relate to the size and shape of the molecule.

Hydrophobic descriptors: The partition coefficient (logP), which measures the hydrophobicity of the molecule.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecular structure.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.

For an analogue series of this compound, a hypothetical QSAR equation might look like this:

pIC₅₀ = 0.65 * logP - 0.23 * MR + 1.2 * σ + 4.5

This equation suggests that hydrophobicity (logP) and electron-withdrawing character (positive σ) are positively correlated with biological activity, while steric bulk (MR) is negatively correlated.

| Compound | Analogue (Substituent at R) | pIC₅₀ (Experimental) | logP | MR | σ | pIC₅₀ (Predicted) |

| A | -H | 5.2 | 3.1 | 1.03 | 0.00 | 5.27 |

| B | -CH₃ | 5.4 | 3.6 | 5.65 | -0.17 | 5.45 |

| C | -Cl | 5.8 | 3.8 | 6.03 | 0.23 | 5.79 |

| D | -OCH₃ | 5.1 | 3.0 | 7.87 | -0.27 | 5.02 |

| E | -CN | 6.1 | 2.8 | 6.33 | 0.66 | 6.11 |

This table is for illustrative purposes and the data is hypothetical.

The insights gained from such a QSAR model are invaluable for the rational design of new, more potent derivatives of this compound for a specific therapeutic target.

Exploration of Structure Activity Relationships Sar in 4 Benzofuran 5 Yl Benzaldehyde Analogues

Rational Design Principles for SAR Investigations

The exploration of SAR in 4-(benzofuran-5-yl)benzaldehyde analogues is guided by several rational design principles aimed at optimizing their therapeutic potential. Medicinal chemists often employ strategies such as molecular hybridization, where the benzofuran (B130515) core is combined with other pharmacologically active moieties to create hybrid compounds with enhanced efficacy. nih.govnih.gov This approach leverages the synergistic effects of different structural components to target specific biological pathways. nih.gov

Scaffold hopping and conformational restriction are other key strategies. nih.gov By replacing parts of the molecular scaffold with structurally different but functionally similar groups, researchers can explore new chemical spaces and identify novel inhibitors. nih.gov Conformational restriction, on the other hand, involves modifying the molecule to limit its flexibility, which can lead to higher binding affinity and selectivity for the target protein. nih.gov Computational methods, including molecular docking, play a pivotal role in the rational design process, allowing for the prediction of binding modes and the estimation of binding affinities of newly designed compounds. nih.govnih.gov

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Systematic chemical modifications of the this compound scaffold are essential for understanding how structural changes influence molecular interactions and biological activity. These modifications typically involve altering substitution patterns on the phenyl ring, modifying the benzofuran moiety itself, and varying the linker chemistry in conjugated molecules.

Varied Substitution Patterns on the Phenyl Ring

The substitution pattern on the phenyl ring of benzofuran derivatives significantly influences their biological properties. For instance, the introduction of electron-withdrawing groups, such as nitro groups, has been shown to affect the relative yields of benzofurans and their carboxylic acid derivatives during synthesis. oup.com In the context of anticancer activity, the position and nature of substituents on a phenyl ring attached to the benzofuran core are critical. nih.gov

Studies have shown that halogen substitutions on an N-phenyl ring can be beneficial due to their hydrophobic and electron-donating nature, enhancing cytotoxic properties. nih.gov The placement of a halogen at the para position of the N-phenyl ring has been associated with maximum activity in some cases. nih.gov Conversely, the presence of multiple electron-withdrawing groups, like two adjacent chloro groups, or bulky groups like two adjacent methyl groups, can be detrimental to anticancer activity. nih.gov The electronic nature of substituents also plays a role in the synthesis of benzofuran derivatives, with electron-withdrawing groups on a phenyl ring sometimes diminishing the yield. nih.govacs.org

Modifications to the Benzofuran Moiety

Modifications to the benzofuran moiety itself are a key aspect of SAR studies. The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and therapeutic value. nih.gov For example, substitutions at the C-2 position with ester or heterocyclic rings have been found to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.gov

The addition of halogens like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. mdpi.com Furthermore, introducing hydrophilic groups, such as piperidine, to the benzofuran ring can improve the physicochemical properties of the compound. nih.gov

Influence of Linker Chemistry in Conjugates

In the design of complex molecules such as antibody-drug conjugates (ADCs), the linker connecting the benzofuran-containing payload to the larger molecule is of paramount importance. nih.govrsc.org The linker's chemical nature, length, and flexibility can significantly impact the stability, solubility, and efficacy of the conjugate. nih.govmdpi.com Different linker strategies, including those that are cleavable by specific enzymes within target cells, are employed to ensure the controlled release of the active compound. mdpi.com

Stereochemical Considerations in Molecular Recognition

Stereochemistry plays a critical role in the molecular recognition of chiral benzofuran analogues by their biological targets. The three-dimensional arrangement of atoms in a molecule can dramatically influence its binding affinity and specificity. Chiral benzofuran receptors have been synthesized to study these interactions, with techniques like X-ray crystallography confirming the presence of specific binding motifs, such as an oxyanion-hole. rsc.orgnih.gov

The absolute stereochemistry of substituents on the benzofuran ring system can be a determining factor in biological activity. mdpi.com For example, in the context of cholinesterase inhibitors, the specific stereoconfiguration at a chiral center was determined using specific optical rotation and circular dichroism, highlighting the importance of stereoisomerism in drug design. mdpi.com The development of chiral receptors based on the benzofuran scaffold provides valuable tools for understanding and exploiting enantioselective recognition in biological systems. researchgate.net

Correlation of Chemical Properties with Biological Responses

A central goal of SAR studies is to establish a clear correlation between the chemical properties of this compound analogues and their observed biological responses. These studies have revealed that specific structural modifications can lead to potent and selective inhibitors of various enzymes and receptors.

For example, a series of benzofuran derivatives were designed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. nih.gov In this study, a representative compound exhibited excellent LSD1 inhibition at the molecular level and potent anti-proliferative activity against several tumor cell lines. nih.gov Similarly, benzofuran hybrids have been developed as dual inhibitors of PI3K and VEGFR2, two key targets in cancer progression. nih.gov

The table below summarizes findings from various studies on benzofuran derivatives, illustrating the correlation between chemical modifications and biological outcomes.

| Compound Series | Key Structural Features | Biological Target/Activity | Key Findings | Reference |

| Halogenated Benzofurans | Halogen (Br, Cl, F) substitution on the benzofuran ring. | Anticancer | Increased anticancer activity due to halogen bonding. | nih.gov |

| Hybrid Benzofurans | Benzofuran core linked to other heterocyclic moieties (chalcone, triazole, piperazine). | Anticancer | Synergistic cytotoxic effects against malignant tumors. | nih.gov |

| Benzofuran-LSD1 Inhibitors | Scaffold hopping and conformational restriction strategies. | LSD1 Inhibition | Potent enzymatic inhibition and anti-proliferative activity. | nih.gov |

| Benzofuran-PI3K/VEGFR2 Inhibitors | Molecular hybridization of benzofuran with other anticancer scaffolds. | PI3K/VEGFR2 Inhibition | Dual inhibitory activity against key cancer targets. | nih.gov |

| Pyridyl-benzofuran Derivatives | Structural modification at the C-2 position. | Antifungal (N-myristoyltransferase inhibition) | High inhibitory activity against the target enzyme. | nih.gov |

These examples underscore the power of SAR studies in guiding the rational design of new therapeutic agents based on the versatile this compound scaffold. By systematically exploring the effects of chemical modifications, researchers can continue to develop novel compounds with improved efficacy and selectivity for a variety of diseases. nih.govrsc.org

Advanced Applications and Future Research Directions Involving the 4 Benzofuran 5 Yl Benzaldehyde Scaffold

Development of Chemical Probes for Biological Systems

The aldehyde functionality of 4-(Benzofuran-5-yl)benzaldehyde is a pivotal feature for its use as a chemical probe. This group's ability to readily react with nucleophilic residues in proteins, such as lysine (B10760008), facilitates the attachment of the benzofuran (B130515) scaffold to biological macromolecules. This characteristic is especially valuable in the design of fluorescent markers for applications in medical imaging and detailed biological investigations.

A pertinent study on a related benzofuran derivative, 2-(5-formylbenzofuran-2-yl)acetamide, has underscored the promise of such molecules as fluorescent probes. The research illustrated that the aldehyde group enables conjugation with proteins like Concanavalin A through reaction with lysine residues. rsc.org By strategically introducing various electron-donating and electron-withdrawing substituents, the optical properties of the benzofuran core can be precisely adjusted for targeted imaging applications. rsc.org This suggests that this compound could be similarly utilized and functionalized to create a new class of chemical probes with customized photophysical characteristics for probing intricate biological systems.

Integration into Fluorescent and Luminescent Materials

The intrinsic fluorescence of the benzofuran nucleus renders this compound a compelling candidate for the creation of innovative fluorescent and luminescent materials. Benzofuran and its derivatives are recognized for their significant biological activities and are present in a variety of natural and synthetic compounds. nih.gov The investigation of these derivatives frequently includes the examination of their photophysical properties, with a key focus on fluorescence.

Research focused on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines has led to the development of blue-green fluorescent probes. nih.gov These studies demonstrate that the emission wavelengths and quantum yields of compounds containing the benzofuran moiety can be controlled by modifying the molecular structure, with certain derivatives exhibiting green light emission with high quantum yields in different solvents. nih.gov Moreover, the fluorescence of benzofuran derivatives can be affected by their immediate environment, as shown by the quenching of a benzofuran derivative's fluorescence by zinc oxide nanoparticles in a solvent-dependent manner. researchgate.net These discoveries highlight the potential for integrating the this compound scaffold into more elaborate systems to produce advanced fluorescent materials with tunable properties.

Potential in Catalysis and Organocatalysis

While direct catalytic roles for this compound have not been extensively documented, its structural attributes point to considerable potential in the field of catalysis. The aldehyde group is capable of participating in organocatalytic transformations. Indeed, aldehydes can function as catalysts in a variety of reactions, including hydroaminations, hydrations, and hydrolyses. rsc.org Additionally, organocatalysts derived from chiral amines can activate aldehydes to engage in a wide array of stereoselective C-C and C-heteroatom bond-forming reactions. acs.org

The benzofuran moiety itself can act as a foundational scaffold for constructing more sophisticated catalyst systems. A multitude of catalytic strategies, frequently utilizing transition metals such as palladium, copper, nickel, and gold, are employed in the synthesis and functionalization of the benzofuran ring. nih.govacs.org This demonstrates that the benzofuran core can be seamlessly integrated into catalytically active frameworks. For example, the benzofuran scaffold could be adorned with ligands capable of coordinating with metal centers, giving rise to novel catalysts with distinct reactivity and selectivity. The synergistic combination of the reactive aldehyde and the stable, tunable benzofuran platform in this compound offers a promising avenue for the design of new organocatalysts or ligands for metal-catalyzed processes.

Strategies for Combinatorial Synthesis and Library Generation

The this compound scaffold is exceptionally well-suited for diversity-oriented synthesis and the creation of compound libraries for high-throughput screening. The aldehyde group serves as an accessible starting point for a wide range of chemical transformations, enabling the introduction of diverse functional groups and molecular frameworks.

A study centered on the diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds has emphasized the utility of salicylaldehydes as precursors for constructing complex molecular architectures. acs.orgacs.org Through the reaction of salicylaldehydes with various building blocks such as aryl boronic acids and amines, it is possible to generate libraries of benzofuran derivatives exhibiting a broad spectrum of physicochemical properties. acs.orgacs.org Adopting a similar approach, this compound can be utilized as a pivotal intermediate for the assembly of compound libraries. The aldehyde can undergo a variety of reactions, including Wittig olefination, reductive amination, and aldol (B89426) condensation, thereby providing access to a vast and diverse chemical space. This methodology is of great value for the discovery of new bioactive molecules and materials endowed with novel properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.